O-phenyl-tyrosine
Overview
Description
O-phenyl-tyrosine is a chemical compound that belongs to the class of aromatic amino acids. It is structurally similar to tyrosine, with a phenyl group attached to the oxygen atom of the hydroxyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: O-phenyl-tyrosine can be synthesized through several methods, including the direct reaction of phenol with tyrosine under specific conditions. One common approach involves the use of coupling agents such as carbodiimides to facilitate the formation of the O-phenyl bond. The reaction typically requires a catalyst and may be carried out under mild conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch processes. These methods ensure high purity and yield of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: O-phenyl-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups on the phenyl ring and the amino acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and hydrogen peroxide. The reaction conditions may vary depending on the desired oxidation state.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be performed using reagents like nitric acid or halogens under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as nitro derivatives, halogenated compounds, and hydroxylated products.
Scientific Research Applications
O-phenyl-tyrosine has found applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its role in biological processes, including enzyme inhibition and protein modification.
Medicine: this compound has potential therapeutic applications, such as in the treatment of neurological disorders and as an antioxidant.
Industry: It is utilized in the development of new materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which O-phenyl-tyrosine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Tyrosine: The parent compound, with a hydroxyl group on the benzene ring.
Phenylalanine: An aromatic amino acid lacking the hydroxyl group.
3,4-Dihydroxyphenylalanine (DOPA): Another derivative of tyrosine with additional hydroxyl groups.
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Properties
IUPAC Name |
(2S)-2-amino-3-(4-phenoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDNRDDAAFSVNM-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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